1-(3-Bromo-4-fluorophenyl)ethan-1-amine
Description
Structural Significance and Chirality of 1-(3-Bromo-4-fluorophenyl)ethan-1-amine
This compound is a halogenated aromatic amine with a distinct molecular architecture that makes it a valuable component in chemical synthesis. Its structure consists of a phenyl ring substituted with a bromine atom at the third position and a fluorine atom at the fourth position. Attached to this ring is an ethanamine group, which contains a chiral center.
The defining structural feature of this compound is its chirality. The carbon atom alpha to the phenyl ring, to which the amino group (-NH2) is attached, is a stereocenter. This means the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine and (S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine. uni.lu The presence of this chiral center is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its specific stereoisomeric form. nih.gov
The physical and chemical properties of the compound are influenced by its constituent atoms. The bromo and fluoro groups on the aromatic ring alter its electronic properties and provide sites for further chemical modification, such as cross-coupling reactions.
Table 1: Properties of (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrFN |
| Molecular Weight | 218.07 g/mol |
| InChIKey | GLMDQQAMANPGCU-RXMQYKEDSA-N |
| Chirality | Exists as (R) and (S) enantiomers |
Data sourced from PubChemLite. uni.lu
Role in Contemporary Organic Synthesis Research
Chiral amines are fundamental building blocks in asymmetric synthesis, a field dedicated to creating compounds with a specific three-dimensional arrangement. vcu.educhemrxiv.org They are widely used as intermediates, catalysts, or chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.net
This compound serves as a key intermediate in the synthesis of more complex molecules. Its utility stems from the combination of a chiral amine function and a di-halogenated phenyl ring. The amine group can be readily transformed into a variety of other functional groups or used to form heterocyclic rings. The bromo and fluoro substituents provide handles for further synthetic elaboration.
The precursor to this amine, 1-(3-bromo-4-fluorophenyl)ethan-1-one (also known as 3'-Bromo-4'-fluoroacetophenone), is a well-established building block. nih.gov Research has shown its application in the synthesis of chalcones, which are precursors for drug discovery, and in the construction of functionalized carbazole (B46965) derivatives through tandem cross-coupling reactions. researchgate.net This highlights the value of the 3-bromo-4-fluorophenyl scaffold in creating diverse molecular architectures. The subsequent conversion of this ketone to the chiral amine, this compound, provides access to a new class of chiral building blocks for nitrogen-containing compounds.
For instance, the related structural motif, the 3-bromo-4-fluorophenyl group, is found in molecules like 4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine, indicating its utility in the synthesis of bioactive heterocyclic compounds. sigmaaldrich.com The availability of this compound as a chiral intermediate allows researchers to incorporate both stereochemical control and this specific halogenated phenyl group into target molecules, which is of significant interest in the development of new chemical entities.
Table 2: Precursor Compound Details
| Compound Name | CAS Number | Chemical Formula | Application |
|---|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)ethan-1-one | 1007-15-4 | C₈H₆BrFO | Precursor for chalcones, carbazoles, and the target amine |
Data sourced from PubChem and other chemical suppliers. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDQQAMANPGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT), HOMO-LUMO analysis, and Natural Bonding Orbital (NBO) analysis provide deep insights into molecular stability, reactivity, and electronic interactions. rsc.orgnih.govnih.gov
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
No specific peer-reviewed studies employing DFT to optimize the molecular geometry and calculate the electronic properties of 1-(3-bromo-4-fluorophenyl)ethan-1-amine were identified. Such studies would typically provide precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis. While DFT is a common method for studying similar molecules nih.govmdpi.com, the specific outputs for the target compound are not available.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and kinetic stability. nih.govfrontiersin.org A small HOMO-LUMO gap generally implies higher reactivity. rsc.orgnih.gov There are no published studies that calculate the HOMO-LUMO energy gap for this compound, and therefore, no reactivity predictions based on this data can be reported. Discussions on the impact of the HOMO-LUMO gap on molecular properties are available for other organic systems, but not for this specific compound. nih.gov
Natural Bonding Orbital (NBO) Analysis
NBO analysis explains charge delocalization, hyperconjugative interactions, and the nature of chemical bonds, offering a chemical intuition that complements molecular orbital descriptions. researchgate.netwikipedia.orgrsc.org It provides a quantitative basis for the Lewis structure model. A search for NBO analysis performed on this compound yielded no specific results. Consequently, data tables detailing donor-acceptor interactions and stabilization energies cannot be generated.
Stereochemical Conformation and Energy Landscape Mapping
As a chiral molecule, this compound can exist in different spatial arrangements (conformations) that have varying energy levels. Understanding this energy landscape is key to predicting its behavior and interactions in a chiral environment.
Conformational Analysis and Rotational Barriers
Conformational analysis identifies the most stable arrangements of a molecule and the energy barriers between them. For substituted phenylethylamines, studies have shown that the molecule can adopt extended or folded conformations, which can be crucial for biological activity. rsc.orgnih.govresearchgate.net However, a specific conformational analysis mapping the energy landscape and determining the rotational barriers for the bonds within this compound has not been published.
Prediction of Enantiomeric Excess and Stereoselection Mechanisms
The prediction of enantiomeric excess (e.e.) is a vital aspect of asymmetric synthesis. jlu.edu.cn Various experimental and data-driven methods exist for determining the e.e. of chiral amines, sometimes involving the formation of diastereomeric complexes that can be analyzed spectroscopically. nih.govnih.govbath.ac.uk Theoretical models can sometimes predict the outcome of stereoselective reactions. However, no studies were found that specifically predict the enantiomeric excess or detail the stereoselection mechanisms for the synthesis of this compound.
Synthesis Methodologies for 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine and Its Precursors
Synthesis of Key Intermediates
The cornerstone for the synthesis of 1-(3-bromo-4-fluorophenyl)ethan-1-amine is the preparation of its corresponding ketone, a critical intermediate that allows for the introduction of the amine functionality through various reductive processes.
Preparation of 1-(3-Bromo-4-fluorophenyl)ethan-1-one (3'-Bromo-4'-fluoroacetophenone)
1-(3-Bromo-4-fluorophenyl)ethan-1-one, also known as 3'-Bromo-4'-fluoroacetophenone (B85946), is a dihalogenated acetophenone (B1666503) derivative (CAS Number 1007-15-4). encyclopedia.pubnih.govossila.com It serves as a versatile building block in organic synthesis, primarily as the direct precursor to the target amine. ossila.com Its synthesis can be accomplished through several reliable methods.
Interactive Table: Properties of 1-(3-Bromo-4-fluorophenyl)ethan-1-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1007-15-4 | nih.gov |
| Molecular Formula | C₈H₆BrFO | ossila.com |
| Molecular Weight | 217.04 g/mol | ossila.com |
| Appearance | Yellow/light brown powder/crystals | ossila.com |
| Melting Point | 52 °C – 57 °C | ossila.com |
One of the most direct routes to 3'-Bromo-4'-fluoroacetophenone is the electrophilic aromatic substitution of 4-fluoroacetophenone. In this reaction, the aromatic ring is attacked by an electrophilic bromine species. The existing substituents on the ring—the para-fluoro group and the para-acetyl group—direct the incoming electrophile. The fluorine atom is an ortho-, para-director, while the acetyl group is a meta-director. Their combined influence directs the bromine atom to the position ortho to the fluorine and meta to the acetyl group (C-3 position).
A common method requires a catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂), increasing its electrophilicity and enabling it to react with the less reactive aromatic ring. libretexts.orgpressbooks.pub The reaction proceeds through a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity and yield the final product. pressbooks.pub
Alternative and often milder brominating agents have been developed. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in an acetic acid solvent has been used to prepare 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene with yields up to 98.7%, demonstrating a highly efficient and selective bromination process under moderate conditions that is applicable to similar substrates. researchgate.net Other innovative methods use a combination of sodium bromide and an oxidizing agent like sodium hypochlorite, or potassium bromate (B103136) with sodium bisulfite, often in aqueous or mixed-solvent systems, presenting greener and safer alternatives to using liquid bromine. google.comgoogle.com
Interactive Table: Bromination Reaction Conditions
| Substrate | Brominating System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluoronitrobenzene | DBDMH | Acetic Acid | 15°C, 3h | 98.7% | researchgate.net |
| 4-Fluoroacetophenone | NaBr / NaOCl (aq) | Dichloromethane / Water | Ultrasonic treatment, r.t. | 90-92% (on analog) | google.com |
| p-Methylacetophenone | KBrO₃ / NaHSO₃ | Methanol / Water | <55°C, 3h | High | google.com |
The Friedel-Crafts acylation provides an alternative pathway, constructing the ketone by forming a new carbon-carbon bond on a pre-functionalized aromatic ring. masterorganicchemistry.com This method involves the reaction of 1-bromo-2-fluorobenzene (B92463) with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgtcd.ieuni-siegen.de
The reaction mechanism begins with the Lewis acid activating the acylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺). masterorganicchemistry.comtcd.ie This ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-fluorobenzene. The regioselectivity is determined by the directing effects of the bromo and fluoro substituents. A subsequent deprotonation of the intermediate carbocation complex restores the ring's aromaticity and releases the catalyst. tcd.ie A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The procedure generally requires stoichiometric amounts of the catalyst, as it complexes with both the acylating agent and the product ketone. organic-chemistry.org
Interactive Table: Friedel-Crafts Acylation of Bromobenzene (Analogous Reaction)
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Bromobenzene | Acetyl Chloride | AlCl₃ | 50°C | p-Bromoacetophenone | uni-siegen.de |
| Bromobenzene | Acetic Anhydride | AlCl₃ | Reflux (in DCM) | 4-Bromoacetophenone | tcd.ie |
Organometallic reagents offer a distinct synthetic strategy that involves the formation of the ketone from a carboxylic acid derivative. A common approach is the reaction of an organomagnesium compound (Grignard reagent), such as methylmagnesium bromide (CH₃MgBr), with 3-bromo-4-fluorobenzonitrile.
In this reaction, the nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate readily converts it into the desired ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one. This method is highly effective for synthesizing ketones from nitriles. The necessary precursor, 3-bromo-4-fluorobenzonitrile, can itself be synthesized by dehydrating 3-bromo-4-fluorobenzoic acid amide, which is formed from the corresponding benzoic acid halide and ammonia (B1221849). google.com
Reductive Amination Pathways to this compound
The conversion of the ketone intermediate, 1-(3-bromo-4-fluorophenyl)ethan-1-one, into the target primary amine is most commonly achieved via reductive amination. This versatile and widely used transformation involves the reaction of a ketone with ammonia or an amine to form an imine intermediate, which is then reduced to the corresponding amine in the same reaction vessel. masterorganicchemistry.com
For the synthesis of a primary amine, ammonia is used as the nitrogen source. The reaction is often catalyzed by a weak acid. ncert.nic.in The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Catalytic Hydrogenation of Oxime Derivatives
A specific and robust variant of reductive amination is the catalytic hydrogenation of an oxime intermediate. This two-step sequence is a classic and reliable method for preparing primary amines from ketones. encyclopedia.pub
First, 1-(3-bromo-4-fluorophenyl)ethan-1-one is condensed with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base, to form 1-(3-bromo-4-fluorophenyl)ethan-1-one oxime. encyclopedia.pub
Second, the purified oxime is subjected to catalytic hydrogenation. This reduction step involves treating the oxime with molecular hydrogen (H₂) under pressure in the presence of a heterogeneous metal catalyst. The C=N double bond and the N-O single bond are both reduced to afford the primary amine. encyclopedia.pub
Several catalysts are effective for this transformation, including:
Raney Nickel (Raney-Ni): A widely used, cost-effective catalyst.
Raney Cobalt (Raney-Co): Sometimes used to achieve different selectivity.
Platinum Group Metals: Catalysts like platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) are highly effective but can sometimes lead to over-reduction or side reactions if conditions are not carefully controlled. encyclopedia.pubgoogle.com
The choice of solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary amines or other byproducts. encyclopedia.pub The presence of an acid during hydrogenation can sometimes be used to prevent the formation of secondary amines and suppress catalyst poisoning. google.com
Reductive Amination with Ammonia or Ammonia Surrogates
The direct synthesis of this compound from its corresponding ketone precursor, 3'-bromo-4'-fluoroacetophenone, can be achieved through reductive amination. This one-pot reaction involves the condensation of the ketone with an amine source to form an imine intermediate, which is subsequently reduced in situ to the desired primary amine.
One of the most established methods for this transformation is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid as both the nitrogen source and the reducing agent. mdpi.comwikipedia.org The reaction typically requires high temperatures, often between 120 and 165 °C. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is then hydrolyzed to yield the primary amine. mdpi.comscispace.com While classic, this method's harsh conditions can sometimes limit its applicability.
More contemporary approaches employ catalytic systems, offering milder reaction conditions and improved efficiency. Catalytic reductive amination can be performed using molecular hydrogen (H₂) in the presence of various metal catalysts. nih.govorganic-chemistry.org Heterogeneous catalysts like Raney nickel are commonly used, though systems based on iron, cobalt, palladium, and ruthenium have also been developed for the reductive amination of ketones. nih.gov For instance, an iron catalyst supported on nitrogen-doped silicon carbide has been shown to effectively convert aryl-alkyl ketones to primary amines using aqueous ammonia and H₂ gas. nih.gov Similarly, an in situ generated amorphous cobalt catalyst has demonstrated high selectivity and broad substrate scope under mild conditions (80 °C, 1-10 bar H₂). organic-chemistry.org
Transfer hydrogenation represents another significant strategy, avoiding the need for high-pressure gaseous hydrogen. In this approach, hydrogen donors like ammonium formate are used in combination with transition metal catalysts. Iridium and rhodium complexes, in particular, have proven effective. mdpi.comrsc.org For example, a Cp*Ir(III) complex can catalyze the reductive amination of a wide range of ketones using ammonium formate, a process also known as a catalytic Leuckart-Wallach reaction. rsc.org The use of ammonium formate is often favored as it serves as both the ammonia surrogate and the hydride source. mdpi.com
While specific studies on the reductive amination of 3'-bromo-4'-fluoroacetophenone are not extensively detailed in the literature, the general methodologies for substituted acetophenones are well-established. The presence of a meta-bromo and a para-fluoro substituent, both being electron-withdrawing, is generally tolerated in these reactions. researchgate.net
Table 1: Potential Reductive Amination Methods for 3'-Bromo-4'-fluoroacetophenone
| Method | Nitrogen Source | Reducing Agent / Catalyst System | General Conditions | Reference |
|---|---|---|---|---|
| Leuckart Reaction | Ammonium Formate / Formamide | Formic Acid | High Temperature (120-180 °C) | mdpi.comscispace.com |
| Catalytic Hydrogenation | Aqueous Ammonia | H₂ / Fe-(N)SiC catalyst | 140 °C, 6.5 MPa H₂ | nih.gov |
| Catalytic Hydrogenation | Aqueous Ammonia | H₂ / in situ Co catalyst | 80 °C, 1-10 bar H₂ | organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Ammonium Formate | CpIr(III) complex | Varies with catalyst | rsc.org |
Asymmetric Synthesis Strategies for Enantiopure this compound
The biological activity of chiral molecules is often stereospecific, making the synthesis of single enantiomers of this compound a critical objective. Several strategies have been developed for the asymmetric synthesis of chiral amines, which can be broadly categorized into catalyst-controlled and substrate-controlled methods.
Chiral Catalyst-Mediated Enantioselective Reductions
In these approaches, a prochiral substrate, typically the imine derived from 3'-bromo-4'-fluoroacetophenone, is reduced using a chiral catalyst to induce enantioselectivity.
The asymmetric hydrogenation of the C=N bond of an imine or ketimine is a powerful and atom-economical method for producing chiral amines. This transformation is typically catalyzed by transition metal complexes containing chiral ligands. While a wide variety of chiral catalysts based on rhodium, iridium, and ruthenium have been developed for the asymmetric reduction of imines, specific applications to the imine of 3'-bromo-4'-fluoroacetophenone are not widely reported. rsc.org However, the principles can be applied. The process would involve the pre-formation of the imine from 3'-bromo-4'-fluoroacetophenone and ammonia, followed by hydrogenation using a chiral catalyst system, such as an Iridium-BICP complex, which has shown high enantioselectivity for some imines. rsc.org Bifunctional catalysts, where a metal center and a ligand cooperate to activate both the substrate and the reducing agent (H₂), are particularly effective. For example, a cationic Cp*Ir(III) complex with a chiral phosphate (B84403) counteranion has been used for the direct asymmetric reductive amination of aliphatic ketones, achieving high enantioselectivities. nih.gov
An alternative to metal-catalyzed hydrogenation is organocatalytic transfer hydrogenation. This method avoids the use of metals and often employs mild reaction conditions. Chiral phosphoric acids (CPA), derived from BINOL, are prominent catalysts for this transformation. scispace.com In a typical reaction, the organocatalyst activates the imine, making it susceptible to reduction by a hydride donor, commonly a Hantzsch ester or a benzothiazoline. scispace.com This approach has been successfully applied to a variety of imines, including those derived from aromatic ketones. The enantioselectivity is controlled by the formation of a chiral ion pair between the protonated imine and the chiral phosphate anion of the catalyst. This method is valued for its operational simplicity and environmental friendliness. scispace.com
Chiral Auxiliary-Assisted Synthesis
This strategy involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product. For the synthesis of chiral amines, a common approach is the diastereoselective addition of a nucleophile to an imine or the diastereoselective reduction of an imine that contains a chiral auxiliary on the nitrogen atom.
A widely used class of chiral auxiliaries for amine synthesis is based on sulfinamides, such as tert-butanesulfinamide. The ketone, 3'-bromo-4'-fluoroacetophenone, would first be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond with a non-chiral reducing agent, like sodium borohydride, proceeds with high diastereoselectivity due to steric hindrance from the bulky tert-butyl group, which directs the hydride attack to the less hindered face. The final step involves the acidic cleavage of the N-S bond to release the free chiral amine. This method is robust and has been applied to the synthesis of a wide array of fluorinated amines.
Another well-established chiral auxiliary is pseudoephedrine. nih.govresearchgate.net In a typical sequence, a carboxylic acid is converted to a pseudoephedrine amide. The α-carbon can then be alkylated with high diastereoselectivity. To apply this to the target molecule, one would need to devise a route that constructs the chiral center using this methodology, for example, by using a related carboxylic acid precursor.
Table 2: General Chiral Auxiliary Approaches for Asymmetric Amine Synthesis
| Chiral Auxiliary | Key Reaction | Typical Reagents | Advantage | Reference |
|---|---|---|---|---|
| tert-Butanesulfinamide | Diastereoselective reduction of N-sulfinyl imine | NaBH₄ | High diastereoselectivity, reliable | - |
| Pseudoephedrine / Pseudoephenamine | Diastereoselective alkylation of amide enolate | LDA, Alkyl Halide | High yields, crystalline intermediates | nih.govorganic-chemistry.orgresearchgate.net |
Biocatalytic Approaches (e.g., Enzymatic Reductions)
Biocatalysis offers a highly selective and environmentally benign route to enantiopure amines. Enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), operate under mild aqueous conditions and can exhibit near-perfect enantioselectivity.
Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.govresearchgate.net To synthesize (S)- or (R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine, 3'-bromo-4'-fluoroacetophenone would be incubated with an appropriate (S)- or (R)-selective ω-TA and an amine donor. The reaction equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone (B3395972) when using isopropylamine). nih.gov This technology has been successfully applied to structurally similar ketones, such as 4'-(trifluoromethyl)acetophenone, demonstrating its potential for producing fluorinated chiral amines. nih.govresearchgate.net
Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia and a reducing cofactor, typically NADH or NADPH. researchgate.net The cofactor is used in catalytic amounts and regenerated in situ by a secondary dehydrogenase, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). Engineered AmDHs have been developed with a broad substrate scope, including various acetophenone derivatives. researchgate.net For instance, studies on meta-fluoroacetophenone have shown successful conversion, indicating that 3'-bromo-4'-fluoroacetophenone is a viable substrate for this enzymatic approach. researchgate.net
Table 3: Biocatalytic Synthesis of Chiral this compound
| Enzyme Class | Reaction Type | Co-substrate / Amine Donor | Key Advantages | Example Substrate | Reference |
|---|---|---|---|---|---|
| Transaminase (ω-TA) | Asymmetric transamination | Isopropylamine, L-Alanine | High enantioselectivity (>99% ee), mild conditions | 4'-(Trifluoromethyl)acetophenone | nih.govresearchgate.net |
Chiral Resolution Techniques
The separation of the racemic mixture of this compound into its individual enantiomers is a critical process, as typically only one enantiomer possesses the desired biological activity. Chiral resolution techniques are employed to achieve this separation.
Diastereomeric Salt Formation and Crystallization
One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the reaction of the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
The general principle is as follows:
(R/S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid Salt + (S)-Amine-(R)-Acid Salt
Unlike enantiomers, which have identical physical properties, these resulting diastereomeric salts possess different physical characteristics, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org The less soluble diastereomeric salt will crystallize out of the solution first. Once separated, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base to neutralize the acid. libretexts.orglibretexts.org
The choice of resolving agent is crucial and often requires empirical testing to find the one that provides the best separation. wikipedia.org For the resolution of chiral amines like this compound, chiral carboxylic acids are commonly employed. Tartaric acid, a readily available and inexpensive chiral resolving agent, has been successfully used to resolve similar amines. libretexts.orgmdpi.com The process with (+)-tartaric acid would yield two diastereomeric salts: (R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine-(+)-tartrate and (S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine-(+)-tartrate. By carefully selecting the solvent and crystallization conditions, one of these salts can be selectively precipitated.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Acid |
| (-)-Tartaric Acid | Acid |
| (1R)-(-)-Camphor-10-sulfonic acid | Acid |
| (1S)-(+)-Camphor-10-sulfonic acid | Acid |
| (R)-(-)-Mandelic Acid | Acid |
| (S)-(+)-Mandelic Acid | Acid |
| Brucine | Base |
| Strychnine | Base |
This table presents common resolving agents used in diastereomeric salt formation. Data sourced from general chemical principles. wikipedia.orglibretexts.orglibretexts.org
Chromatographic Resolution Methods
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful analytical and preparative method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture.
The principle relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer as they pass through the column, allowing for their separation.
For the separation of this compound, a CSP designed for chiral amines would be employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are among the most versatile and widely used for a broad range of chiral compounds, including amines. The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) to isopropanol) and the temperature.
Table 2: Examples of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Description |
|---|---|
| Polysaccharide-based | Derivatives of cellulose and amylose, offering broad applicability. |
| Pirkle-type (brush-type) | Based on a small chiral molecule covalently bonded to a support (e.g., silica gel). |
| Macrocyclic antibiotic | E.g., vancomycin (B549263) or teicoplanin, effective for polar compounds. |
| Ligand exchange | A metal complex is used to form diastereomeric complexes with the analyte. |
This table provides an overview of common types of Chiral Stationary Phases used in chromatographic resolution.
Advanced Synthetic Methodologies
The efficient synthesis of this compound is a key focus of process chemistry. Advanced methodologies aim to improve yield, purity, and sustainability while reducing costs and reaction steps.
Multi-Step Synthesis Design and Optimization
A plausible synthetic route can be outlined as follows:
Bromination of a Precursor : The synthesis often starts with the regioselective bromination of a suitable precursor. For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) can be synthesized from 4-fluorobenzaldehyde (B137897). chemicalbook.compatsnap.com One documented method involves reacting 4-fluorobenzaldehyde with bromine in the presence of 65% oleum, iodine, and zinc bromide, achieving a high yield and purity. chemicalbook.com
Formation of the Ethanone Intermediate : The resulting 3-bromo-4-fluorobenzaldehyde can be converted to the corresponding ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one. nih.gov This can be achieved through various methods, such as a Grignard reaction with a methylating agent followed by oxidation.
Reductive Amination : The final step is typically the conversion of the ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one, to the target amine. This is commonly accomplished via reductive amination. This reaction involves treating the ketone with an ammonia source and a reducing agent to form the primary amine.
Optimization of such a multi-step process involves a systematic study of reaction parameters for each step, including temperature, pressure, catalyst loading, solvent, and reaction time, often using statistical methods like Design of Experiments (DoE). nih.gov The goal is to maximize the yield and minimize the formation of impurities at each stage.
Table 3: Synthesis of Precursor 3-Bromo-4-fluorobenzaldehyde
| Step | Reactants | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | 4-Fluorobenzaldehyde | 65% Oleum, Iodine, Zinc Bromide, Bromine; 30-40°C | 97% | chemicalbook.com |
| Bromination | 4-Fluorobenzaldehyde, Sodium Bromide | Dichloromethane, Hydrochloric Acid, Sodium Hypochlorite; 20-25°C | 90-92% | patsnap.comgoogle.com |
This table summarizes two reported methods for the synthesis of the key precursor, 3-bromo-4-fluorobenzaldehyde.
One-Pot Reaction Sequences
One-pot synthesis, where multiple reaction steps are performed in the same reactor without the isolation of intermediates, offers significant advantages in terms of process efficiency, time, and resource utilization. researchgate.netmdpi.com For the synthesis of this compound, a one-pot reductive amination of the precursor ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one, represents a viable advanced methodology.
In such a sequence, the ketone, an ammonia source (like ammonium acetate (B1210297) or ammonia gas), and a reducing agent could be combined in a single reaction vessel. The reaction would proceed through the in-situ formation of an imine intermediate, which is then immediately reduced to the final amine product. The development of such a procedure requires careful selection of reagents and conditions to ensure that the sequential reactions occur cleanly and in high yield. While specific one-pot syntheses for this exact molecule are not widely published, the principle is a common strategy in modern organic synthesis for producing amines. rsc.org
Continuous Flow Synthesis Applications
Continuous flow chemistry is an emerging technology that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers enhanced control over reaction parameters (temperature, pressure, mixing), improved safety for hazardous reactions, and potential for automated optimization and scalability. nih.gov
The synthesis of this compound could be adapted to a continuous flow process. For example, the reductive amination step is well-suited for this technology. A flow setup could involve pumping a solution of the ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one, and an ammonia source through a heated reactor coil, followed by merging with a stream of a reducing agent. Alternatively, a packed-bed reactor containing a heterogeneous catalyst could be used for the reduction step.
This technology allows for rapid optimization of reaction conditions by varying flow rates and temperatures. The benefits include higher yields, improved product quality, and a smaller manufacturing footprint compared to traditional batch processing. nih.gov
Green Chemistry Principles in Synthesis
The modern synthesis of chiral amines like this compound is guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key strategies include the use of biocatalysis and transition-metal-catalyzed asymmetric reactions, which offer high selectivity and efficiency. koreascience.kracs.orgmdpi.com
A primary precursor for synthesizing this compound is 3'-Bromo-4'-fluoroacetophenone. ossila.com The most direct and atom-economical method to convert this ketone into the desired chiral amine is through asymmetric reductive amination (ARA). researchgate.netrsc.org This one-pot reaction combines the ketone with an amine source, typically ammonia, and a reducing agent in the presence of a chiral catalyst to produce the enantiomerically pure amine. acs.orgrsc.org
Biocatalytic Approaches: The Role of Transaminases
One of the most promising green chemistry approaches for the synthesis of chiral amines is the use of enzymes, particularly transaminases (TAs). koreascience.krmbl.or.kr These biocatalysts are highly stereoselective, enabling the synthesis of chiral amines with high yields and excellent enantioselectivity from their corresponding ketones. koreascience.krmbl.or.kr The use of transaminases is considered an environmentally friendly method for preparing chiral amines and has garnered significant attention for its application in the pharmaceutical and chemical industries. koreascience.kr
ω-Transaminases are particularly valuable due to their broad substrate specificity, making them suitable for industrial-scale applications. koreascience.kr They operate under mild conditions and are derived from renewable resources, aligning with the core tenets of sustainable chemistry. mdpi.com The reaction mechanism involves the transfer of an amino group from an amino donor to the ketone substrate, a process catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. mbl.or.kr
Despite their advantages, challenges such as unfavorable equilibrium positions and potential substrate or product inhibition exist. mbl.or.kr To overcome these limitations, strategies like using co-product removal systems, such as a pyruvate (B1213749) decarboxylase cascade, have been developed to shift the reaction equilibrium towards the desired product. tdx.cat
Transition-Metal Catalyzed Asymmetric Reductive Amination
Transition-metal-catalyzed asymmetric reductive amination (ARA) is another powerful and straightforward method for accessing chiral amines. researchgate.netrsc.org This technique converts readily available ketones and an amine source into the target chiral amine in a single step using a reducing agent and a chiral metal catalyst. researchgate.netrsc.org Hydrogen gas or other hydride sources are often employed as the reductant, contributing to the high atom economy of this method. rsc.orgacs.org
Catalysts based on metals like iridium, rhodium, and copper have been developed for these transformations. researchgate.netrsc.org While effective, the use of homogeneous catalysts can present challenges related to catalyst recovery and reuse. researchgate.net Efforts to immobilize these catalysts on solid supports are underway to address these issues and enhance the sustainability of the process. researchgate.net The development of catalysts that are efficient, selective, and operate under mild conditions is a continuous area of research. rsc.org
Comparison of Green Synthesis Strategies
Both biocatalytic and transition-metal-catalyzed approaches offer significant advantages over traditional stoichiometric methods for the synthesis of this compound. The choice between these methods often depends on factors such as substrate scope, catalyst cost and availability, and process optimization for industrial-scale production.
| Parameter | Biocatalysis (Transaminases) | Transition-Metal Catalysis (ARA) |
| Catalyst | Enzymes (e.g., ω-Transaminases) | Chiral metal complexes (e.g., Ir, Rh, Cu) |
| Selectivity | High enantioselectivity and stereoselectivity. koreascience.kr | High enantioselectivity achievable. acs.org |
| Reaction Conditions | Mild (aqueous media, ambient temperature/pressure). mdpi.com | Often requires elevated temperatures and pressures. |
| Atom Economy | High, especially with equilibrium shift strategies. tdx.cat | High, particularly when using H₂ as the reductant. acs.org |
| Sustainability | Renewable catalyst source, biodegradable. mdpi.com | Relies on often precious and non-renewable metals. |
| Challenges | Unfavorable equilibrium, substrate/product inhibition. mbl.or.kr | Catalyst recovery and reuse, potential metal contamination. researchgate.net |
Future Outlook
The field of green chemistry continues to drive innovation in the synthesis of chiral amines. Future research will likely focus on the discovery and engineering of more robust and efficient enzymes, the development of non-precious metal catalysts, and the design of integrated processes that combine the benefits of different catalytic systems. nih.govrsc.org The direct amination of alcohols, which can be derived from renewable biomass, represents a significant future goal for the sustainable production of amines. openaccessgovernment.org Furthermore, the application of electrochemical methods, which use water as a hydrogen source, is an emerging area with the potential to offer an even more environmentally benign route for reductive amination. rsc.org These advancements will be crucial for the cost-effective and sustainable manufacturing of valuable chemical compounds like this compound. rsc.org
Reaction Mechanisms and Kinetic Studies Involving 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine
Mechanistic Elucidation of Primary Amine Formation
The primary route to 1-(3-bromo-4-fluorophenyl)ethan-1-amine typically involves the reductive amination of its corresponding ketone precursor, 3'-bromo-4'-fluoroacetophenone (B85946). ossila.com A key method for this transformation is the palladium-catalyzed amination. Research into the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has shown that the amination reaction at the carbonyl group is the predominant pathway. researchgate.net This selectivity is significant because it outcompetes other potential reactions, such as nucleophilic substitution of the 4-fluoro group or α-arylation of the acetyl group. researchgate.net
The generally accepted mechanism for reductive amination proceeds through two main steps:
Imine Formation: The carbonyl group of the ketone reacts with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine. This step is typically acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.
Reduction: The resulting C=N double bond of the imine is then reduced to a single bond, yielding the primary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride, catalytic hydrogenation, or transfer hydrogenation.
The efficiency of this process relies on the controlled reduction of the imine in the presence of the starting ketone.
Kinetic Investigations of Key Reaction Steps
The rate of imine formation is often influenced by the pH of the reaction medium. An acidic environment is necessary to protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the elimination of water. However, excessive acidity can protonate the amine nucleophile, rendering it unreactive. Therefore, a careful balance of pH is crucial for optimizing the reaction rate.
The reduction step's kinetics depend on the chosen reducing agent and the reaction conditions (temperature, pressure, catalyst loading). For catalytic hydrogenation, the rate can be influenced by factors such as hydrogen pressure, catalyst surface area, and the presence of any catalyst poisons.
Table 1: Hypothetical Kinetic Parameters for the Formation of this compound This table is for illustrative purposes as specific experimental data is not available in the provided search results.
| Reaction Step | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|
| Imine Formation | k_imine | E_a,imine |
| Imine Reduction | k_reduction | E_a,reduction |
Stereoselectivity and Diastereoselectivity Mechanisms
The synthesis of this compound can result in a chiral center at the carbon atom bearing the amino group. The prochiral nature of the starting ketone, 3'-bromo-4'-fluoroacetophenone, allows for the formation of a racemic mixture of (R)- and (S)-enantiomers if a non-chiral reducing agent is used.
The production of a specific enantiomer, such as (1R)-1-(3-bromo-4-fluorophenyl)ethanamine, requires a stereoselective synthesis. nih.gov This is typically achieved through asymmetric reduction of the intermediate imine or the starting ketone. Methods for achieving stereoselectivity include:
Chiral Catalysts: The use of a chiral catalyst, often a transition metal complex with a chiral ligand, can create a chiral environment that favors the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, directing the attack of the reducing agent from a specific face, and is subsequently removed to yield the enantiomerically enriched product.
Enzymatic Reduction: Biocatalysts, such as ketoreductases, can exhibit high enantioselectivity in the reduction of ketones to chiral alcohols, which can then be converted to the amine.
The stereochemical outcome is determined by the transition state energies of the diastereomeric intermediates formed during the reduction step. The catalyst or auxiliary creates a steric and electronic environment where the transition state leading to one enantiomer is significantly lower in energy than the one leading to the other. The use of enantiopure chiral sulfides in related systems has demonstrated the potential for high stereospecificity in nucleophilic substitution reactions to form stereoenriched products. nih.gov
Table 2: Stereoselective Synthesis Approaches
| Method | Description | Potential Outcome |
|---|---|---|
| Asymmetric Catalysis | Reduction using a chiral metal catalyst and a hydrogen source. | High enantiomeric excess (e.e.) of either the (R)- or (S)-enantiomer. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the reduction. | Diastereoselective reduction followed by removal of the auxiliary. |
Regioselectivity in Aromatic Substitution Reactions
The regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring of this compound is directed by the combined influence of the three existing substituents: the bromo group, the fluoro group, and the 1-aminoethyl group.
The directing effects of these groups are as follows:
Aminoethyl group (-CH(NH₂)CH₃): This is an ortho-, para-directing and activating group due to the electron-donating nature of the nitrogen lone pair through resonance, although its activating effect is sterically hindered.
Fluoro group (-F): Halogens are deactivating yet ortho-, para-directing. The inductive effect (electron-withdrawing) is stronger than the resonance effect (electron-donating), making the ring less reactive than benzene.
Bromo group (-Br): Similar to fluorine, bromine is an ortho-, para-directing and deactivating group.
The ultimate position of an incoming electrophile will be determined by a combination of these effects. The most activated positions that are sterically accessible will be favored. In a related context, the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone demonstrates regioselectivity, favoring amination over nucleophilic aromatic substitution of the fluorine atom. researchgate.net This suggests a higher reactivity at the carbonyl group compared to the aromatic ring under these conditions. For electrophilic attack on the amine product, the directing groups will guide the substitution pattern, with potential for complex product mixtures depending on the reaction conditions.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
|---|---|---|---|
| -CH(NH₂)CH₃ | 1 | Activating (Resonance) | Ortho, Para |
| -Br | 3 | Deactivating (Inductive) | Ortho, Para |
Spectroscopic and Advanced Structural Characterization of 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular skeleton and the electronic environment of the atoms can be assembled.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(3-Bromo-4-fluorophenyl)ethan-1-amine is expected to show distinct signals corresponding to each type of proton in the molecule.
Aliphatic Region:
A doublet signal would appear for the methyl protons (-CH₃), typically in the range of δ 1.3-1.5 ppm. This splitting is due to coupling with the adjacent methine proton.
A quartet for the methine proton (-CH), expected around δ 4.0-4.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring. The multiplicity arises from coupling to the three methyl protons.
A broad singlet for the amine protons (-NH₂), which can appear over a wide chemical shift range and may exchange with deuterium (B1214612) upon addition of D₂O.
Aromatic Region:
The three protons on the phenyl ring will exhibit complex splitting patterns due to their unique positions and couplings to each other and to the fluorine atom.
One proton will appear as a doublet of doublets (dd) or a multiplet, another as a doublet, and the third as a multiplet, with chemical shifts typically between δ 7.0 and 7.6 ppm. The exact shifts and coupling constants are determined by the electronic effects of the bromo and fluoro substituents.
| Predicted ¹H NMR Data |
| No specific experimental data for this compound is available in the cited sources. The table reflects generalized expected values based on the chemical structure. |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.
Aliphatic Carbons:
The methyl carbon (-CH₃) would appear as a signal in the upfield region, approximately at δ 20-25 ppm.
The methine carbon (-CH) attached to the amine group would be found further downfield, around δ 50-60 ppm.
Aromatic Carbons:
Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear significantly downfield, often in the δ 155-160 ppm range (d, J ≈ 245 Hz).
The carbon atom bonded to the bromine (C-Br) is expected around δ 110-120 ppm.
The remaining four aromatic carbons, including the one attached to the ethanamine group, will have distinct chemical shifts influenced by the substituents, appearing in the δ 115-145 ppm range.
| Predicted ¹³C NMR Data |
| No specific experimental data for this compound is available in the cited sources. The table reflects generalized expected values based on the chemical structure. |
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Derivatives
¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the relationship between the methyl doublet and the methine quartet in the ethylamine (B1201723) side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the methyl protons to the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons and confirming the connectivity between the ethylamine side chain and the specific carbon atom on the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. The monoisotopic mass of this compound is 216.99023 Da. uni.lu
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 217 and 219.
A primary fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a prominent fragment ion [M-15]⁺. This iminium cation is resonance-stabilized. Another significant fragmentation would be the benzylic cleavage resulting in the loss of the amine group.
| Predicted Mass Spectrometry Data for [M+H]⁺ Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 217.99751 | 139.2 |
| [M+Na]⁺ | 239.97945 | 150.7 |
| [M-H]⁻ | 215.98295 | 144.1 |
| Table data reflects predicted values for the (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride adducts. uni.lu |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy measures the characteristic vibrations of chemical bonds within a molecule, providing a fingerprint for the functional groups present.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, no published studies have reported the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, remain undetermined. The determination of the solid-state structure through X-ray crystallography would provide definitive insights into the molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is fundamental for understanding its physical properties and structure-activity relationships.
Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: The following table is a placeholder to illustrate the type of data that would be obtained from X-ray crystallography and is not based on experimental results.)
| Parameter | Value |
| Crystal System | Undetermined |
| Space Group | Undetermined |
| a (Å) | Undetermined |
| b (Å) | Undetermined |
| c (Å) | Undetermined |
| α (°) | Undetermined |
| β (°) | Undetermined |
| γ (°) | Undetermined |
| Volume (ų) | Undetermined |
| Z | Undetermined |
| Density (calculated) (g/cm³) | Undetermined |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Absolute Configuration Assignment
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule. For a chiral compound like this compound, which exists as a pair of enantiomers, CD spectroscopy would be instrumental in determining the enantiomeric excess (ee) of a sample and in assigning the absolute configuration (R or S) of each enantiomer.
Despite the relevance of this technique, specific CD spectroscopic data for the enantiomers of this compound are not available in the current scientific literature. Such a study would involve measuring the CD spectra of the separated enantiomers and could be complemented by quantum chemical calculations to correlate the experimental spectra with the absolute configuration.
Table 2: Illustrative Circular Dichroism Data for Enantiomers of this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-enantiomer | λmax1 | [θ]1 |
| λmax2 | [θ]2 | |
| (S)-enantiomer | λmax1 | -[θ]1 |
| λmax2 | -[θ]2 |
Chemical Reactivity and Derivatization of 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine
Reactions at the Amine Nitrogen
The primary amine group (-NH2) is a nucleophilic center and a Brønsted-Lowry base, making it susceptible to reaction with a wide range of electrophiles. These reactions are fundamental for integrating the 1-(3-bromo-4-fluorophenyl)ethyl moiety into larger molecules.
Acylation and Sulfonylation Reactions
The primary amine of 1-(3-bromo-4-fluorophenyl)ethan-1-amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine or triethylamine) yields the corresponding N-acyl derivative. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.
Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords the corresponding sulfonamide. The formation of sulfonamides is a common strategy in drug design to introduce bioisosteric replacements for amides. acs.org
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Conditions | Product Type |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) | Pyridine, CH₂Cl₂, 0 °C to rt | N-Acetamide |
| This compound | Benzoyl Chloride (C₆H₅COCl) | Triethylamine, THF, rt | N-Benzamide |
| This compound | p-Toluenesulfonyl Chloride (TsCl) | Pyridine, CH₂Cl₂, rt | N-Tos sulfonamide |
| This compound | Methanesulfonyl Chloride (MsCl) | DIPEA, MeCN, 0 °C to rt | N-Mesyl sulfonamide |
Alkylation Reactions and Quaternization
The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The process can be controlled to yield secondary or tertiary amines, or it can be driven to completion to form a quaternary ammonium (B1175870) salt.
Direct alkylation of a primary amine with an alkyl halide often leads to a mixture of products (primary, secondary, tertiary, and quaternary amines) because the resulting secondary amine is often more nucleophilic than the starting primary amine. dtic.mil To achieve mono-alkylation, reductive amination is a more common and controlled method.
Quaternization: The exhaustive alkylation of the amine nitrogen to form a quaternary ammonium salt, known as quaternization, is typically achieved by reacting the primary amine with an excess of a suitable alkylating agent, such as methyl iodide, in the presence of a base. dtic.milwikipedia.org Mild and efficient methods often use reagents like methyl iodide and potassium bicarbonate in methanol. cdnsciencepub.comcdnsciencepub.com Quaternary ammonium compounds have applications as phase-transfer catalysts and antimicrobial agents. wikipedia.orgnih.gov
Table 2: Stepwise Alkylation and Quaternization
| Starting Material | Reagent | Product Stage | Product Structure (R=CH₃) |
|---|---|---|---|
| Primary Amine | 1 eq. CH₃I | Secondary Amine Salt | [Ar-NH(CH₃)₂]⁺ I⁻ |
| Secondary Amine | 1 eq. CH₃I | Tertiary Amine Salt | [Ar-N(CH₃)₃]⁺ I⁻ |
| Primary Amine | Excess CH₃I, K₂CO₃ | Quaternary Ammonium Salt | [Ar-N(CH₃)₃]⁺ I⁻ |
*Ar represents the 1-(3-bromo-4-fluorophenyl)ethyl group. The reaction often produces mixtures unless specific conditions are employed.
Formation of Schiff Bases and Imines
This compound undergoes a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or a base and involves the removal of a water molecule.
The mechanism involves two key steps:
Nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. eijppr.com
Dehydration of the carbinolamine, which is the rate-determining step, to yield the final imine product with a characteristic carbon-nitrogen double bond (C=N). eijppr.com
Schiff bases are versatile intermediates in organic synthesis and are known for a wide range of biological activities. researchgate.netmdpi.com
Table 3: Formation of Schiff Bases
| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | Ethanol, reflux, catalytic AcOH | N-Benzylidene imine |
| This compound | Acetone (B3395972) | Toluene, Dean-Stark, p-TsOH | N-Isopropylidene imine |
| This compound | 4-Methoxybenzaldehyde | Methanol, rt | N-(4-Methoxybenzylidene) imine |
Reactions on the Bromo-fluorophenyl Aromatic Ring
The halogen substituents on the phenyl ring provide strategic points for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions at the C-Br bond and, under certain conditions, nucleophilic substitution at the C-F bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. wikipedia.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base (e.g., Na2CO3, K3PO4). The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgjk-sci.comwikipedia.org It requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu). jk-sci.comorganic-chemistry.org This transformation is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. beilstein-journals.orgnih.gov It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. rsc.org This method is highly efficient for the synthesis of arylalkynes.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Aryl-Aryl' (C-C) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, K₃PO₄ | Aryl-NR₂ (C-N) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | Aryl-C≡C-R (C-C) |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The fluorine atom is an excellent leaving group for SNAr reactions because its high electronegativity polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com
In this compound, the fluorine atom is para to the ethylamine (B1201723) substituent and meta to the bromine atom. Neither of these groups is a strong EWG required to significantly activate the ring for SNAr. Therefore, displacing the fluorine atom with a nucleophile would likely require forcing conditions, such as high temperatures and strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com While challenging, this pathway could be explored with potent nucleophiles like alkoxides or thiolates under specific conditions.
Table 5: Potential SNAr Reactions at the C-F Bond
| Nucleophile | Reagent Example | Potential Product Type | Conditions |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-3-bromo derivative | High Temperature, Polar Aprotic Solvent (e.g., DMSO) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Phenylthio-3-bromo derivative | High Temperature, DMF |
| Amine | Pyrrolidine | 4-Pyrrolidinyl-3-bromo derivative | Very High Temperature, neat or in DMSO |
Lithiation/Grignard Formation and Subsequent Reactions
The bromine atom on the aromatic ring of this compound provides a handle for organometallic reactions, such as lithiation and Grignard reagent formation. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In principle, the amine group in this compound or a protected derivative could direct lithiation to the ortho position (C-2). However, the presence of the bromine atom at C-3 makes lithium-halogen exchange a more likely pathway when treated with strong organolithium bases like n-butyllithium or t-butyllithium at low temperatures. This would generate a highly reactive aryllithium species at the C-3 position. The regioselectivity of lithiation in similar systems can be influenced by the choice of the lithiating agent and the reaction conditions wikipedia.orgnih.gov. In some cases, unexpected rearrangements of the initial lithiated species have been observed nih.gov.
The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), would be expected to yield the corresponding Grignard reagent. This organomagnesium compound is also a strong nucleophile and can participate in a variety of subsequent reactions. The formation of Grignard reagents from aryl bromides is a well-established transformation.
The table below summarizes some potential subsequent reactions of the lithiated or Grignard species derived from this compound, based on known organometallic chemistry.
| Electrophile | Reagent Type | Product Type |
| Aldehydes/Ketones | Lithiated or Grignard | Secondary or Tertiary Alcohols |
| Carbon Dioxide | Lithiated or Grignard | Benzoic Acid Derivatives |
| Esters | Lithiated or Grignard | Tertiary Alcohols |
| Alkyl Halides | Lithiated or Grignard | Alkylated Aromatic Compounds |
| Borates | Lithiated | Boronic Acid Derivatives |
Transformations of the Ethan-1-amine Moiety
The primary amine group of this compound is a key site for a variety of chemical modifications, including oxidation and stereoselective reactions.
Oxidation Reactions
The oxidation of the ethan-1-amine moiety can lead to several products depending on the oxidant and reaction conditions. The electrochemical oxidation of amines is a known transformation, with the potential for oxidation being dependent on the structure of the amine chemrxiv.org. The oxidation of primary amines can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions chemrxiv.org.
For N-arylsulfonylbenzylamines, oxidation to the corresponding N-arylsulfonylimines has been achieved using potassium persulfate (K₂S₂O₈) nih.gov. While this involves a protected amine, it suggests that with appropriate N-protection, the ethan-1-amine group of the target molecule could be oxidized to an imine. This imine can then serve as an electrophile for the synthesis of other nitrogen-containing compounds. The metabolic N-oxidation of arylamines is also a known biological process, though it may not be directly applicable to synthetic transformations nih.gov.
Stereoselective Modifications
If the compound is prepared as a racemate, chiral resolution can be employed to separate the enantiomers. Diastereoselective reactions can be performed by reacting the racemic amine with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary.
Furthermore, the amine can be transformed into other functional groups with retention or inversion of configuration. For instance, substitution reactions at the stereocenter, if achievable, could be designed to proceed via Sₙ2-type mechanisms, leading to an inversion of the stereochemistry.
Synthesis of Advanced Chemical Structures
The dual reactivity of this compound, at both the aromatic ring and the amine side chain, makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic systems and polyfunctionalized aromatic compounds.
Building Blocks for Heterocyclic Systems
The amine functionality of this compound is a key feature that allows for its use in the construction of various nitrogen-containing heterocycles.
Imidazoles: Imidazole derivatives are known for their wide range of biological activities scispace.com. One common synthetic route to imidazoles involves the reaction of an α-aminoketone with a source of ammonia (B1221849) and an aldehyde. While this compound is not an α-aminoketone, it can be a precursor to such a compound through oxidation of the amine to a ketone, followed by α-amination, or by using it as a component in multi-component reactions nih.govorganic-chemistry.orgnih.gov.
Quinolines: Quinolines are another important class of heterocyclic compounds with diverse applications. The synthesis of quinolines can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound nih.gov. More modern approaches involve the cyclization of propargylamines nih.gov. This compound could potentially be incorporated into quinoline synthesis through multi-step sequences, for example, by transformation into a suitable aniline derivative that can undergo cyclization researchgate.netnih.govmdpi.com. Intramolecular cyclization of appropriately substituted derivatives is also a viable strategy researchgate.netnih.gov.
Precursors to Polyfunctionalized Aromatic Compounds
The ability to functionalize both the aromatic ring and the side chain of this compound allows for the synthesis of a wide variety of polyfunctionalized aromatic compounds.
Through the lithiation or Grignard formation discussed in section 6.2.3, a diverse range of substituents can be introduced at the C-3 position of the phenyl ring. These substituents can then be further modified. For instance, the introduction of a carboxylic acid group via reaction with CO₂ can be followed by esterification or amidation.
Simultaneously, the amine group can be acylated, alkylated, or converted into other functional groups. The combination of these transformations on both the aromatic ring and the side chain provides a powerful strategy for creating a library of structurally diverse molecules for various applications, including medicinal chemistry and materials science. The regioselective nature of directed metalation and other aromatic functionalization reactions is key to achieving specific substitution patterns arkat-usa.org.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Chiral Building Block in Complex Molecule Synthesis
The primary application of enantiomerically pure 1-(3-bromo-4-fluorophenyl)ethan-1-amine, such as the (1R) or (1S) isomer, is as a chiral building block in asymmetric synthesis. Chiral amines are fundamental components in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for activity. acs.org The value of this specific building block lies in the combination of its functionalities, which can be selectively addressed in multi-step synthetic sequences.
The chiral ethylamine (B1201723) moiety provides a stereogenic center that can direct the formation of subsequent stereocenters in a target molecule. This is a cornerstone of asymmetric synthesis, where the goal is to produce a single enantiomer of a complex product. The amine group itself is a versatile functional handle. It can be acylated, alkylated, or used in reductive amination and coupling reactions to build more complex molecular frameworks.
Furthermore, the bromo and fluoro substituents on the aromatic ring offer multiple avenues for synthetic elaboration. The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, while less reactive in cross-coupling, significantly modulates the electronic properties of the phenyl ring, influencing the reactivity of the other positions and the properties of the final molecule. acs.org The ability to use these halogen sites for orthogonal chemical transformations makes this compound a powerful synthon for creating diverse molecular libraries from a single chiral precursor.
Table 1: Properties of this compound and Related Precursors Data sourced from publicly available chemical databases.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Features |
| (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine | C₈H₉BrFN | 218.07 | Chiral amine, sites for C-C coupling (Br) and electronic modulation (F). researchgate.net |
| 1-(3-Bromo-4-fluorophenyl)ethan-1-one | C₈H₆BrFO | 217.04 | Prochiral ketone precursor for asymmetric reduction to the amine. bohrium.comresearchgate.net |
| (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | C₈H₈BrFO | 218.05 | Chiral alcohol intermediate, can be converted to the amine via substitution. acs.org |
Design and Synthesis of Novel Ligands and Catalysts
The chiral amine structure of this compound serves as an excellent scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. The nitrogen atom can act as a coordinating atom for a metal center, and the stereochemistry of the adjacent carbon atom can create a chiral environment around the metal, enabling enantioselective transformations.
Synthesis of new ligands often involves the derivatization of the amine group. For instance, reaction with isothiocyanates can yield chiral thiourea (B124793) derivatives. Thioureas are known to act as powerful hydrogen-bond donors and have been employed as organocatalysts and as ligands in metal-catalyzed reactions. nih.gov Similarly, reaction with phosphine-containing electrophiles can produce chiral aminophosphine (B1255530) ligands, a privileged class of ligands for asymmetric hydrogenation and cross-coupling reactions. The Betti reaction, which condenses naphthols, aldehydes, and amines, provides another route to complex chiral ligands where aminobenzylnaphthols can coordinate to metals through both nitrogen and oxygen atoms. acs.org
The bromo- and fluoro-substituents play a crucial role in tuning the electronic properties of the resulting ligand. The electron-withdrawing nature of the halogens can influence the electron density at the metal center, thereby modulating the reactivity and selectivity of the catalyst. This electronic tuning is a key strategy in modern catalyst design for optimizing performance in specific chemical reactions.
Integration into Polymeric and Supramolecular Architectures (purely chemical applications)
The unique structural features of this compound make it a compelling monomer or modifier for creating ordered polymeric and supramolecular structures with specific chemical properties.
Furthermore, the halogen atoms provide an additional tool for directing self-assembly through halogen bonding. Halogen bonding is a non-covalent interaction where an electron-deficient region on a halogen atom (the σ-hole) is attracted to a Lewis base. nih.govresearchgate.net The bromine atom on the phenyl ring is a particularly effective halogen bond donor. This directional interaction can be used to guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks in the solid state, a field known as crystal engineering. bohrium.comnih.gov The interplay between hydrogen bonding from the amine and halogen bonding from the bromine atom allows for the design of complex and robust supramolecular architectures. nih.govresearchgate.net The amine group also provides a reactive site for covalently incorporating the molecule into a polymer backbone, for example, through the formation of polyamides or polyimines, embedding its unique chiral and electronic properties into a macromolecular structure. researchgate.net
Development of Chemical Probes and Tools for Mechanistic Studies (non-biological focus)
In the field of physical organic chemistry, understanding the detailed mechanism of a chemical reaction is paramount. Chemical probes are molecules designed to interrogate these mechanisms. This compound can serve as a foundational scaffold for such probes, with a non-biological focus on elucidating reaction pathways and transition states.
The two different halogen atoms provide distinct spectroscopic handles. The ¹⁹F nucleus is a sensitive NMR probe with a wide chemical shift range and no background signal in most organic systems, making it ideal for monitoring subtle electronic changes during a reaction. The bromine atom can be used in X-ray crystallography to help solve the phase problem, facilitating the determination of the three-dimensional structure of reaction intermediates or catalyst-substrate complexes.
This molecule can be incorporated into a larger system to study a specific chemical process. For example, by attaching it to a substrate, one could use ¹⁹F NMR to monitor the electronic environment at the phenyl ring as a catalytic reaction proceeds at a distal site, providing insight into electronic communication through the molecule. The amine group allows for easy attachment to other molecules of interest via amide bond formation or other standard transformations. The development of such tools is crucial for gaining a fundamental understanding of catalysis, reaction kinetics, and the nature of non-covalent interactions that govern chemical transformations. acs.org
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromo-4-fluorophenyl)ethan-1-amine?
The compound is typically synthesized via catalytic hydrogenation of precursor imines or oximes. For example, reduction of the corresponding oxime using heterogeneous palladium catalysts under mild conditions (1 atm H₂ in water) achieves high yields . Alternative methods include Friedel-Crafts acylation followed by amination, though steric hindrance from the bromo and fluoro substituents may require optimized Lewis acid catalysts (e.g., AlCl₃) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key characterization methods include:
- 1H/13C NMR : Assign peaks using δ values and coupling constants (e.g., aromatic protons near 7.0–7.5 ppm; methylamine protons at ~1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₁₀BrFN: 234.01) .
- X-ray crystallography : Use SHELXL for refinement to resolve structural ambiguities, particularly for stereochemical assignments .
Q. What safety protocols are critical when handling this compound?
- Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Toxic byproducts (e.g., HBr) may form during synthesis; use gas scrubbers.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Optimize reaction parameters:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) in aqueous media reduce side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature control : Maintain 25–50°C to prevent decomposition of the bromo-fluorophenyl group.
Monitor reaction progress via TLC or in situ FTIR to identify kinetic bottlenecks.
Q. How do crystallographic data resolve structural ambiguities in this compound?
- Use SHELXL for refining X-ray data to model torsional angles and hydrogen bonding networks.
- ORTEP-3 visualizes thermal ellipsoids, clarifying positional disorder caused by bromine’s electron density .
- Compare experimental bond lengths/angles with DFT-calculated values to validate stereoelectronic effects.
Q. How should researchers address contradictions in NMR spectral data?
Unexpected splitting or shifts may arise from:
Q. What role does this compound play in medicinal chemistry research?
It serves as a versatile intermediate for:
- Dopamine receptor ligands : The ethylamine backbone mimics endogenous neurotransmitters.
- Anticancer agents : Bromine and fluorine substituents enhance lipophilicity and target binding (e.g., kinase inhibitors) .
- Controlled substance analogs : Structural similarity to regulated amines (e.g., brorphine) necessitates strict inventory controls .
Q. How can computational chemistry aid in studying its reactivity?
- DFT calculations : Predict electrophilic aromatic substitution sites (C-3 bromine directs meta/para functionalization).
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin transporters) to guide SAR studies.
- Solvent modeling : COSMO-RS predicts solubility in biorelevant media (e.g., simulated gastric fluid).
Methodological Notes
- Data validation : Cross-reference crystallographic data (CCDC entries) with spectral libraries to ensure reproducibility.
- Ethical compliance : Document non-pharmaceutical applications to avoid regulatory issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
